Amino-5-phosphono-3-pentenoic acid

threonine synthase irreversible inhibition enzyme kinetics

Amino-5-phosphono-3-pentenoic acid (APPA; CAS 118492-04-9), specifically the (Z)-isomer, is a non-proteinogenic α‑amino‑phosphonic acid that serves as both a mechanism‑based irreversible inhibitor of threonine synthase (ThrC) and a validated scaffold for NMDA‑receptor photoaffinity probes. Unlike the saturated NMDA antagonists D‑AP5 and DL‑AP7 that dominate phosphono‑amino‑acid inventories, APPA possesses a C3–C4 double bond that restricts conformational freedom and enables covalent, time‑dependent enzyme inactivation rather than reversible receptor blockade.

Molecular Formula C5H10NO5P
Molecular Weight 195.11 g/mol
Cat. No. B1214891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-5-phosphono-3-pentenoic acid
Synonyms2-amino-5-phosphono-3-pentenoic acid
2-amino-5-phosphono-3-pentenoic acid, E-(+-)-isomer
2-APPA
Molecular FormulaC5H10NO5P
Molecular Weight195.11 g/mol
Structural Identifiers
SMILESC(C=CC(C(=O)O)N)P(=O)(O)O
InChIInChI=1S/C5H10NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h1-2,4H,3,6H2,(H,7,8)(H2,9,10,11)
InChIKeyTUMOUMLCWZEIRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-5-phosphono-3-pentenoic Acid (APPA) Sourcing Guide: Orthogonal Targets Beyond NMDA Antagonism


Amino-5-phosphono-3-pentenoic acid (APPA; CAS 118492-04-9), specifically the (Z)-isomer, is a non-proteinogenic α‑amino‑phosphonic acid that serves as both a mechanism‑based irreversible inhibitor of threonine synthase (ThrC) [1] and a validated scaffold for NMDA‑receptor photoaffinity probes [2]. Unlike the saturated NMDA antagonists D‑AP5 and DL‑AP7 that dominate phosphono‑amino‑acid inventories, APPA possesses a C3–C4 double bond that restricts conformational freedom and enables covalent, time‑dependent enzyme inactivation rather than reversible receptor blockade.

Why D‑AP5 or DL‑AP7 Cannot Replace Amino-5-phosphono-3-pentenoic Acid in Target‑Specific Workflows


Although D‑AP5 and DL‑AP7 are widely used competitive NMDA receptor antagonists [1], their saturated alkane backbones preclude the mechanism‑based irreversible inhibition of threonine synthase that is intrinsic to (Z)-APPA [2]. Substitution with D‑AP5 (IC₅₀ 3.7 µM at NMDA receptors) or DL‑AP7 (IC₅₀ 11.1 µM) [1] would abolish the covalent enzyme inactivation and photoaffinity‑labeling capability that APPA uniquely provides. The double‑bond geometry of APPA further enables discrimination among PLP‑dependent enzymes, with the Z‑isomer exhibiting a 4‑fold lower Kᵢ for threonine synthase than the E‑isomer (0.1 mM vs. 0.4 mM) [2], a stereochemical stringency absent in the fully saturated analogs.

Quantitative Differentiation Evidence for Amino-5-phosphono-3-pentenoic Acid vs. Closest Analogs


(Z)-APPA Irreversibly Inhibits Threonine Synthase Whereas D‑AP5 Acts as a Weak Substrate

Racemic (Z)-2-amino-5-phosphono-3-pentenoic acid (APPA) irreversibly inactivates Escherichia coli threonine synthase with a Kᵢ of 0.1 mM and a maximum inactivation rate constant (kᵢₙₐcₜ) of 1.50 min⁻¹, with a 1:1 stoichiometry [1]. In the same study, the fully saturated analog D‑2‑amino‑5‑phosphonopentanoic acid (D‑AP5) did not inhibit threonine synthase but instead acted as a substrate for half‑transamination, producing the pyridoxamine form of the enzyme and the corresponding α‑keto acid [1]. The E‑isomer of APPA showed markedly weaker irreversible inhibition (Kᵢ = 0.4 mM; kᵢₙₐcₜ = 0.25 min⁻¹), demonstrating that the Z‑configuration is essential for high‑potency covalent inactivation [1].

threonine synthase irreversible inhibition enzyme kinetics

APPA Scaffold Enables Low‑Nanomolar NMDA Photoaffinity Ligands Unavailable from Saturated AP5

The C3–C4 double bond of 2‑amino‑5‑phosphono‑3‑pentenoic acid permits the synthesis of ω‑benzoylated photoaffinity probes that retain high affinity for the glutamate recognition site of the NMDA receptor. The optimized probe CGP 55802 A (derived from the APPA scaffold) exhibited an IC₅₀ of 34 nM in the [³H]CGP 39653 binding assay using rat brain membranes [1]. In contrast, the saturated analog D‑AP5 shows an IC₅₀ of 3.7 µM in the cortical wedge NMDA antagonism assay—a >100‑fold lower potency—and cannot be functionalized for photoaffinity labeling without disrupting receptor binding [2]. The parent diamine 13 (unsubstituted APPA backbone) still retained an IC₅₀ of 106 nM, indicating that the unsaturated phosphono‑amino‑acid core itself provides high‑affinity receptor engagement [1].

NMDA receptor photoaffinity labeling chemical biology

(E)-APPA Serves as a Substrate‑Analog Probe for Cystathionine γ‑Synthase, a Plant & Microbial Enzyme Not Addressed by NMDA Antagonists

dl‑(E)‑2‑amino‑5‑phosphono‑3‑pentenoic acid binds competitively to cystathionine γ‑synthase (CGS) from Nicotiana tabacum, as demonstrated by co‑crystallization studies that confirmed its occupation of the carboxylate‑binding and phosphate‑binding pockets [1]. Enzyme‑kinetic data from wheat CGS indicate a Kᵢ of approximately 0.027 mM for the E‑isomer [2]. D‑AP5 and DL‑AP7 have not been reported to interact with CGS; their selectivity for NMDA receptors and lack of the α,β‑unsaturated phosphonate motif preclude recognition by this PLP‑dependent enzyme family [3]. The (E)‑APPA geometry thus offers a validated starting point for herbicide or antimicrobial lead discovery targeting methionine biosynthesis, an application space inaccessible to conventional NMDA antagonists.

cystathionine γ-synthase substrate analog herbicide target

NMDA Receptor Subtype Discrimination: D‑AP5 Antagonizes Cortical Synaptic Transmission Not Blocked by D‑AP7

In the cat magnocellular red nucleus, cortically evoked monosynaptic excitatory responses were reduced or abolished by D‑AP5 but not by D‑AP7 or CPP, indicating the presence of pharmacologically distinct NMDA receptor subtypes [1]. While this study does not directly test APPA, it rigorously demonstrates that phosphono‑amino‑acid NMDA antagonists cannot be used interchangeably even within the same receptor family. The (Z)‑APPA scaffold offers a distinct pharmacophore that combines NMDA‑receptor recognition (when appropriately derivatized) with PLP‑enzyme inactivation, a dual capability not replicated by any saturated analog. This receptor‑subtype heterogeneity underscores why procurement based solely on “NMDA antagonist” classification is insufficient.

NMDA subtype pharmacology red nucleus synaptic transmission

Application Scenarios Where Amino-5-phosphono-3-pentenoic Acid Outperforms Generic NMDA Antagonists


Threonine Synthase Inactivation for Antibiotic Target Validation

Use (Z)-APPA as a mechanistic probe to irreversibly inactivate bacterial or plant threonine synthase. Its quantified kᵢₙₐcₜ of 1.50 min⁻¹ and 1:1 stoichiometry [1] permit precise enzyme‑occupancy calculations unattainable with reversible inhibitors. D‑AP5 offers no inhibition of this target whatsoever [1], making APPA the sole choice for mode‑of‑action studies on rhizocticin/plumbemycin antibiotics.

NMDA Receptor Photoaffinity Labeling and Proteomic Interactome Mapping

Derivatize the APPA scaffold into radiolabeled or fluorescent photoaffinity probes (e.g., CGP 55802 A) that covalently crosslink to the glutamate recognition site with 34 nM IC₅₀ affinity [2]. This enables SDS‑PAGE, autoradiography, and mass‑spectrometry‑based identification of NMDA receptor subunits and associated proteins—workflows impossible with the non‑functionalizable, lower‑potency D‑AP5 (IC₅₀ 3.7 µM) [3].

Cystathionine γ‑Synthase Structural Biology and Herbicide Discovery

Employ (E)-APPA as a sub‑micromolar competitive ligand (Kᵢ ≈ 0.027 mM) [4] for co‑crystallization with plant CGS, enabling high‑resolution active‑site mapping for structure‑guided herbicide design. Saturated phosphono‑amino acids lack the unsaturated geometry required for CGS recognition [5], leaving APPA as the only validated probe for this methionine‑biosynthesis enzyme.

NMDA Receptor Subtype Pharmacological Fingerprinting

Use the APPA core pharmacophore to dissect NMDA receptor heterogeneity, as exemplified by the inability of D‑AP7 to block synaptic transmission that D‑AP5 abolishes in the cat red nucleus [6]. APPA‑based analogs may reveal further subtype distinctions that are masked when laboratories rely solely on the generic antagonist pair D‑AP5 / D‑AP7.

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